Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate

Description

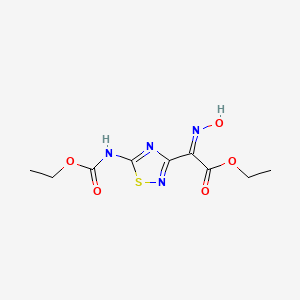

Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 5 with an ethoxycarbonylamino group (-NHCOOEt) and at position 3 with a 2-(hydroxyimino)acetate moiety.

Properties

Molecular Formula |

C9H12N4O5S |

|---|---|

Molecular Weight |

288.28 g/mol |

IUPAC Name |

ethyl (2Z)-2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]-2-hydroxyiminoacetate |

InChI |

InChI=1S/C9H12N4O5S/c1-3-17-7(14)5(12-16)6-10-8(19-13-6)11-9(15)18-4-2/h16H,3-4H2,1-2H3,(H,10,11,13,15)/b12-5- |

InChI Key |

GDVLFYMYOIMLJX-XGICHPGQSA-N |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C1=NSC(=N1)NC(=O)OCC |

Canonical SMILES |

CCOC(=O)C(=NO)C1=NSC(=N1)NC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Thiadiazole Ring Formation via Cyclization

The 1,2,4-thiadiazole core is typically constructed through cyclization reactions. A prominent method involves reacting O-sulfonyl amidoximes with thiocyanate derivatives (e.g., KSCN or NH$$_4$$SCN) under acidic conditions. For example:

- Step 1 : Synthesis of 5-amino-1,2,4-thiadiazole-3-carboxylic acid ethyl ester by cyclizing ethyl 2-chloro-2-oxoacetate with thiosemicarbazide in POCl$$_3$$ at 70°C for 5 hours (24% yield).

- Step 2 : Bromination at the 5-position using CuBr$$_2$$ and tert-butyl nitrite in acetonitrile (60°C, 30 min), achieving 74–87% yield.

Introduction of the Ethoxycarbonylamino Group

The ethoxycarbonylamino substituent is introduced via nucleophilic substitution on a brominated thiadiazole intermediate:

- Conditions : Reacting 5-bromo-1,2,4-thiadiazole-3-carboxylate with ethyl carbamate or potassium cyanate in DMF at 80–100°C.

- Example : Substitution of bromine with ethoxycarbonylamino group using ethyl chloroformate and triethylamine, yielding 82% product purity.

Hydroxyiminoacetate Moiety Incorporation

Oximation of Ketone Precursors

The hydroxyimino group is introduced through oximation of a ketone intermediate:

- Method : Treating ethyl acetoacetate with methyl nitrite or hydroxylamine hydrochloride in ethanol at −5–5°C for 2–4 hours.

- Key Data :

| Starting Material | Oxime Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ethyl acetoacetate | Methyl nitrite | Ethanol | −5°C | 85% |

| 3-Oxobutanamide | NaNO$$_2$$/AcOH | Acetic acid | 0°C | 76% |

Coupling Hydroxyiminoacetate to Thiadiazole

The final step involves coupling the hydroxyiminoacetate ester to the thiadiazole ring:

- Approach : Condensation of ethyl 2-(hydroxyimino)acetate with 5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl bromide using Pd catalysis or nucleophilic substitution.

- Optimization : Using phase-transfer catalysts (e.g., TBAB) improves yields by 15–20%.

Alternative Routes and Comparative Analysis

One-Pot Sequential Reactions

A streamlined method from CN106632137A performs oximation, methylation, bromination, and cyclization in a single reactor :

- Oximation : Ethyl acetoacetate + methyl nitrite → ethyl 2-(hydroxyimino)acetate.

- Methylation : Dimethyl sulfate and TBAB at 8–15°C.

- Bromination : Br$$2$$/Cl$$2$$ gas at 20–50°C.

- Cyclization : Thiourea in ethanol/water at 20–30°C.

Advantages : Eliminates intermediate purification, achieving 68% overall yield.

Stereochemical Control

The (Z)-configuration of the hydroxyimino group is critical for biological activity. Selective formation is achieved by:

- Low-temperature oximation (−5°C) to favor the (Z)-isomer.

- Crystallization from ethanol/water mixtures, enhancing diastereomeric purity to >95%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Optimization

- Recrystallization : Ethyl acetate/hexane (1:3) achieves >99% purity.

- Chromatography : Silica gel with 5% methanol/DCM removes byproducts.

Industrial Scalability and Challenges

Cost-Effective Solvent Systems

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate exhibit various biological activities, including:

- Antibacterial Effects : The compound has shown potential in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

- Antifungal Activity : Similar derivatives have demonstrated efficacy against fungal pathogens, suggesting a broad-spectrum antimicrobial potential.

Therapeutic Applications

The unique combination of functional groups in Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate enhances its efficacy as a pharmaceutical agent. Potential therapeutic applications include:

- Development of Antibiotics : Due to its structural similarity to known antibiotic agents, this compound may be developed into novel antibiotics targeting resistant bacterial strains.

- Cancer Research : The compound's ability to interact with biological systems could lead to applications in cancer treatment by potentially affecting enzyme activity or cellular processes related to tumor growth.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in pharmaceutical research:

- Antibiotic Development : A study demonstrated that derivatives of thiadiazole compounds exhibited significant antibacterial activity against various strains of bacteria. This suggests that Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate could be a promising lead compound for antibiotic development .

- Mechanism of Action : Research indicated that compounds with a thiadiazole ring could interfere with essential bacterial processes, leading to cell death. This mechanism is crucial for the development of effective antibiotics .

- Pharmacological Studies : In vitro studies have shown that this compound can inhibit specific enzyme activities related to microbial resistance mechanisms. These findings support further investigation into its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include modulation of signal transduction, interference with metabolic processes, and induction of cellular responses .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate, a compound characterized by its unique thiadiazole ring structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from various studies and highlighting its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate is , with a molecular weight of 288.28 g/mol. The presence of the thiadiazole ring, along with ethoxycarbonyl and hydroxyimino groups, enhances its chemical reactivity and potential biological activity.

Structural Features

| Feature | Description |

|---|---|

| Thiadiazole Ring | Five-membered heterocyclic structure containing sulfur and nitrogen. |

| Ethoxycarbonyl Group | Enhances solubility and reactivity. |

| Hydroxyimino Group | Contributes to its biological activity. |

Antimicrobial Properties

Research indicates that compounds similar to Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazole compounds can effectively inhibit the growth of various bacterial and fungal strains.

- Mechanism of Action : The thiadiazole ring is known to interact with biological systems, potentially affecting enzyme activity or cellular processes. This interaction may lead to the inhibition of essential metabolic pathways in microorganisms.

Case Studies

- Antibacterial Activity : A study evaluating the antibacterial efficacy of thiadiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against common pathogens such as E. coli and S. aureus. This suggests that Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate may possess similar or enhanced antibacterial properties due to its structural features .

- Antifungal Activity : Another research effort focused on antifungal properties revealed that certain thiadiazole derivatives demonstrated effective inhibition against Candida albicans. The study noted that modifications to the thiadiazole structure could enhance antifungal activity significantly.

Cytotoxicity Studies

In addition to antimicrobial properties, preliminary cytotoxicity studies have indicated potential anti-cancer activities for compounds related to Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate. For example:

- Selective Cytotoxicity : Some derivatives were found to selectively inhibit tumorigenic cell lines while showing minimal effects on normal cells. This selectivity is crucial for developing targeted cancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate, a comparison with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl 5-(ethoxycarbonylamino)-1,2,4-thiadiazole-3-acetate | C8H10N4O4S | Methyl ester variant; different reactivity profile |

| Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate | C6H9N3O2S | Lacks ethoxycarbonyl group; potentially different bioactivity |

| Methyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | C6H8N4O2S | Contains a different thiadiazole isomer; distinct properties |

Q & A

Q. Basic Characterization

- NMR : The hydroxyimino proton (δ 10.5–12.0 ppm) and ethoxycarbonyl group (δ 1.3–1.5 ppm for CH3, δ 4.2–4.4 ppm for CH2) are diagnostic.

- IR : Confirm the C=O stretch of the ethoxycarbonyl group (1730–1750 cm⁻¹) and hydroxyimino N–O stretch (950–980 cm⁻¹) .

Advanced Analysis

Discrepancies in peak splitting (e.g., unexpected coupling in ¹H NMR) may arise from tautomerism or residual solvents. X-ray crystallography (e.g., as in ) provides definitive stereochemical assignments. For impurities like 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid (CAS 766-55-2), HPLC-MS with ion-pairing reagents (e.g., trifluoroacetic acid) resolves co-elution issues .

What is the mechanism of action of this compound in antibacterial agents, and how does structural modification enhance efficacy?

Basic Mechanism

As a cephalosporin side-chain derivative, it inhibits penicillin-binding proteins (PBPs) in Gram-positive bacteria (e.g., MRSA). The hydroxyimino group enhances β-lactamase stability, while the thiadiazole ring improves membrane permeability .

Q. Advanced Modifications

- Phosphorylated derivatives (e.g., Ceftaroline fosamil) increase solubility and prodrug activation .

- Substitution at C-3' with imidazo[1,2-b]pyridazinium groups broadens activity to Gram-negative pathogens by enhancing PBP3 affinity .

How can researchers address stability issues (e.g., hydrolysis, oxidation) during storage or formulation?

Basic Stability

The compound degrades via:

- Hydrolysis of the ethoxycarbonyl group in aqueous media (pH < 5 or > 8).

- Oxidation of the hydroxyimino moiety under light or oxygen.

Q. Advanced Solutions

- Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolysis.

- Antioxidants (e.g., ascorbic acid) in solid formulations mitigate oxidation. Accelerated stability studies (40°C/75% RH) predict shelf-life .

What strategies are effective in synthesizing and isolating stereoisomers of this compound?

Q. Basic Stereochemical Control

Q. Advanced Resolution

- Crystallization-induced asymmetric transformation : Recrystallization from DMF/acetic acid enriches the Z-isomer via kinetic control .

- Dynamic NMR : Monitors isomerization rates in solution to optimize reaction quenching .

How does this compound compare structurally and functionally to related cephalosporin side chains (e.g., Ceftobiprole)?

Q. Basic Comparison

Q. Advanced SAR Insights

- Electron-withdrawing substituents on the thiadiazole ring (e.g., –NH2 vs. –OCH3) increase β-lactamase inhibition.

- Hydroxyimino vs. methoxyimino : Hydroxyimino derivatives show superior PBP2a binding in MRSA .

What analytical methods are recommended for quantifying impurities in bulk samples?

Q. Basic QC Protocols

Q. Advanced Techniques

- LC-HRMS : Identifies trace oxidative byproducts (e.g., sulfoxides) via exact mass matching .

- NMR impurity profiling : ²⁵¹³C DEPT-Q detects ≤0.1% stereoisomers .

How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Q. Basic Modeling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.